Cas no 2171983-38-1 (2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid)
2171983-38-1 structure
Product Name:2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
Número CAS:2171983-38-1
MF:C28H26N2O5
Megavatios:470.516447544098
CID:6448205
PubChem ID:165482949
Update Time:2025-05-20
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
- 2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid
- 2171983-38-1
- EN300-1480681
-
- Renchi: 1S/C28H26N2O5/c31-26(32)16-30(15-18-9-10-18)27(33)19-11-13-20(14-12-19)29-28(34)35-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18,25H,9-10,15-17H2,(H,29,34)(H,31,32)
- Clave inchi: CKIUJAWWAKNWSQ-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1
Atributos calculados
- Calidad precisa: 470.18417193g/mol
- Masa isotópica única: 470.18417193g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 9
- Complejidad: 753
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 95.9Ų
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480681-1.0g |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480681-50mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-100mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-250mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-1000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-2500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-5000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-10000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 10000mg |
$14487.0 | 2023-09-28 |
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Literatura relevante
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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